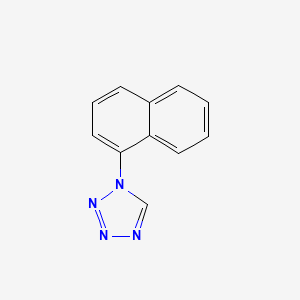

1-(naphthalen-1-yl)-1H-tetrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Naphthalen-1-yl)-1H-tetrazole is a heterocyclic compound that features a tetrazole ring attached to a naphthalene moiety

Métodos De Preparación

The synthesis of 1-(naphthalen-1-yl)-1H-tetrazole typically involves the reaction of naphthalen-1-ylamine with sodium azide and triethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate azide, which subsequently cyclizes to form the tetrazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

1-(Naphthalen-1-yl)-1H-tetrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalen-1-yl-tetrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of naphthalen-1-ylamine.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(Naphthalen-1-yl)-1H-tetrazole and its derivatives exhibit a wide range of biological activities, making them valuable in drug development.

Pharmacological Activities

- Antimicrobial Properties : Research indicates that tetrazole derivatives can act as effective antibacterial and antifungal agents. For instance, compounds with the tetrazole ring have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

- Anticancer Activity : Several studies have highlighted the potential of tetrazole derivatives in cancer therapy. For example, this compound has been tested for its cytotoxic effects on cancer cell lines, demonstrating significant inhibition of cell proliferation .

- Central Nervous System Effects : Tetrazoles are also explored for their neuropharmacological properties, including anticonvulsant and anxiolytic effects .

Synthesis Techniques

The synthesis of this compound typically involves methods such as the [3+2] cycloaddition reaction between nitriles and sodium azide. Recent advancements have focused on improving yields and reducing reaction times through the use of microwave irradiation and heterogeneous catalysts .

Synthesis Overview

- Method : Cycloaddition of nitriles with sodium azide

- Catalysts Used : Scandium triflate, Amberlyst-15

- Yield : Generally high (up to 98% under optimized conditions) .

| Synthesis Method | Catalyst | Yield (%) |

|---|---|---|

| Microwave Irradiation | Scandium triflate | 80–85 |

| Heterogeneous Catalysis | Amberlyst-15 | 94 |

Coordination Chemistry

In coordination chemistry, tetrazoles serve as versatile ligands due to their ability to coordinate with metal ions. This property is crucial for developing new materials with specific electronic and magnetic properties.

Applications in Coordination Chemistry

- Metal Complexes : Tetrazole derivatives form stable complexes with transition metals, which are investigated for their catalytic properties and potential applications in materials science .

- Material Science : The incorporation of tetrazoles into polymer matrices has been explored to enhance thermal stability and mechanical properties .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various tetrazole derivatives, including this compound, against human breast cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity, leading to further investigations into its mechanism of action .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of 5-substituted tetrazoles using microwave-assisted methods demonstrated that reaction times could be reduced significantly while maintaining high yields. This approach has implications for large-scale synthesis in pharmaceutical applications .

Mecanismo De Acción

The mechanism by which 1-(naphthalen-1-yl)-1H-tetrazole exerts its effects involves its interaction with specific molecular targets and pathways. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The naphthalene moiety contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to certain targets.

Comparación Con Compuestos Similares

1-(Naphthalen-1-yl)-1H-tetrazole can be compared with other similar compounds, such as:

1-(Naphthalen-1-yl)-1H-imidazole: Similar in structure but contains an imidazole ring instead of a tetrazole ring.

1-(Naphthalen-1-yl)-1H-pyrazole: Contains a pyrazole ring, offering different chemical reactivity and biological activity.

1-(Naphthalen-1-yl)-1H-triazole: Features a triazole ring, which can influence its chemical and biological properties.

Actividad Biológica

1-(Naphthalen-1-yl)-1H-tetrazole is a heterocyclic compound characterized by a tetrazole ring fused with a naphthalene moiety. Its molecular formula is C11H8N4, and it has a molecular weight of 212.21 g/mol. The unique structural features of this compound, particularly the presence of four nitrogen atoms in the tetrazole ring, contribute to its biological activity and chemical reactivity. This article explores the biological activity of this compound, including its potential pharmacological applications, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including the reaction of 1-isothiocyanatonaphthalene with sodium azide. Characterization techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound .

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anti-inflammatory Properties

Studies have suggested that this compound may possess anti-inflammatory effects by modulating various biological pathways. Its ability to interact with specific receptors makes it a candidate for further pharmacological exploration.

Antimicrobial Activity

In vitro studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, including Bacillus cereus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. Some derivatives have also demonstrated antifungal activity against species like Penicillium purpurogenum and Aspergillus flavus .

Anticancer Potential

The compound has been investigated for its potential anticancer properties. Research indicates that certain tetrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines, suggesting a mechanism that involves interaction with cellular signaling pathways .

The biological activity of this compound is attributed to its structural features, which allow it to interact with various molecular targets:

- Receptor Interaction : The tetrazole ring can mimic natural ligands, allowing it to bind to specific receptors involved in inflammatory responses and cancer progression.

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation, thereby exerting its antimicrobial and anticancer effects .

Case Studies

Several studies have highlighted the biological potential of this compound:

Propiedades

IUPAC Name |

1-naphthalen-1-yltetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c1-2-6-10-9(4-1)5-3-7-11(10)15-8-12-13-14-15/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAARHCJLFHFWNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.